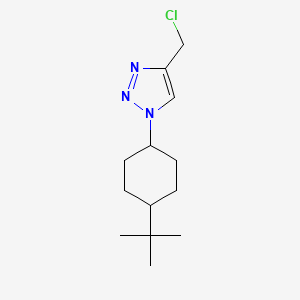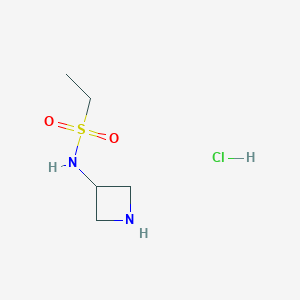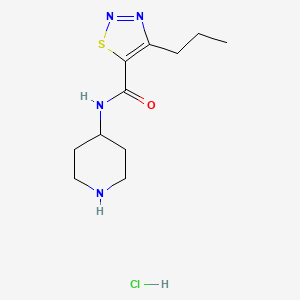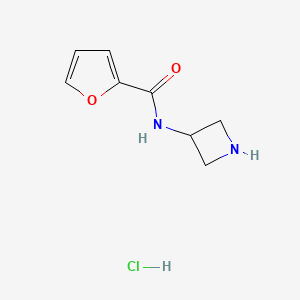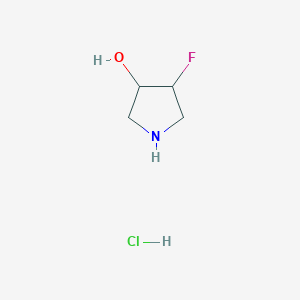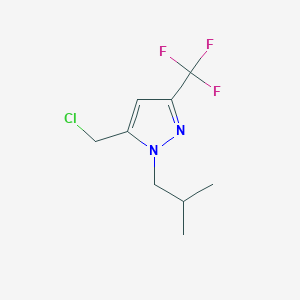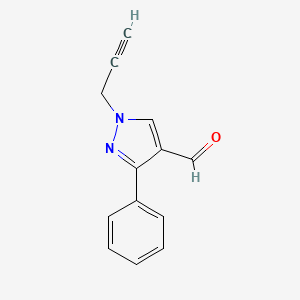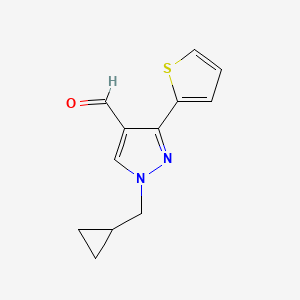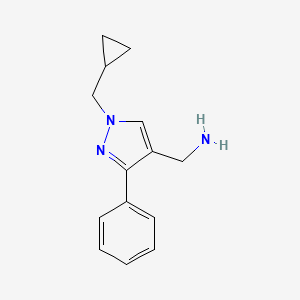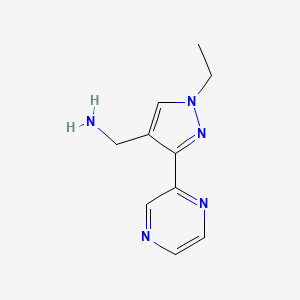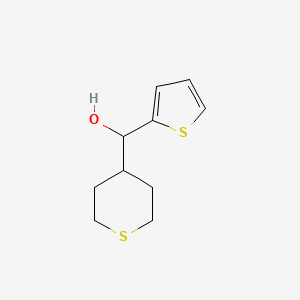
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol
Vue d'ensemble
Description
“(Tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol” is an organic compound . It has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of tetrahydro-2H-thiopyran-4-yl compounds often involves reactions such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14OS2 . The molecular weight is 214.348 Da .Chemical Reactions Analysis
The chemical reactions involving tetrahydro-2H-thiopyran-4-yl compounds are diverse. For instance, a Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Applications De Recherche Scientifique
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, this compound has been found to possess a range of interesting properties, including antioxidant activity, anti-inflammatory effects, and anti-cancer effects. Furthermore, this compound has been demonstrated to be a promising therapeutic agent for the treatment of a variety of diseases, including cardiovascular diseases, diabetes, and Alzheimer’s disease.
Mécanisme D'action
Target of Action
Related compounds have been found to exhibit antimicrobial and anticonvulsant activities . This suggests that the compound may interact with biological targets involved in these processes, such as bacterial cell wall synthesis proteins for antimicrobial activity, or voltage-gated ion channels for anticonvulsant activity.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby exerting its biological effects .
Biochemical Pathways
Given its reported antimicrobial and anticonvulsant activities , it may influence pathways related to bacterial cell wall synthesis or neuronal signal transmission.
Result of Action
and Gram-positive bacteria, as well as anticonvulsant activity in certain models . These effects suggest that the compound may have potential therapeutic applications in the treatment of microbial infections or neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is that it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Furthermore, this compound has been demonstrated to possess a range of interesting biochemical and physiological effects, which makes it a promising therapeutic agent for a variety of diseases. However, there are also some limitations to the use of this compound in laboratory experiments, such as the fact that it is not soluble in water, which can make it difficult to work with. In addition, the mechanism of action of this compound is still not fully understood, which can make it difficult to predict the effects of this compound on various cellular processes.
Orientations Futures
Given the potential therapeutic applications of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol, there are a number of future directions that could be explored in order to further elucidate its mechanism of action and potential therapeutic effects. For example, further research could be conducted to investigate the effects of this compound on various cellular processes, such as gene expression and signal transduction pathways. Furthermore, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in order to better understand its therapeutic potential. In addition, further research could be conducted to investigate the effects of this compound on various diseases, such as cancer, cardiovascular diseases, and diabetes. Finally, further research could be conducted to investigate the potential side effects of this compound and to develop strategies to minimize or eliminate them.
Safety and Hazards
Propriétés
IUPAC Name |
thian-4-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8,10-11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKJVAIOBAWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



